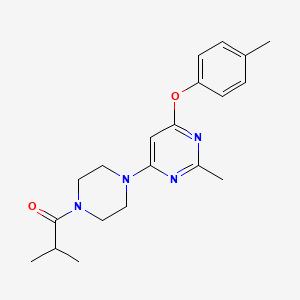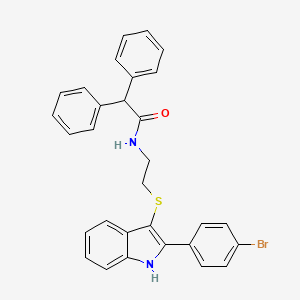
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) to produce a chalcone, which is then reacted with 2-cyanothioacetamide to yield the corresponding pyridinethione . This pyridinethione can then be used as a precursor to synthesize the targeted thienopyridine derivatives .Aplicaciones Científicas De Investigación
Antidiabetic Potential
The compound has been utilized in the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, demonstrating potent anti-diabetic properties. These compounds have been tested for their ability to inhibit the α-glucosidase enzyme, showing low cytotoxicity and significant potential as lead molecules for further research aimed at developing improved antidiabetic agents (Nazir et al., 2018).
Catalysis in Organic Synthesis
Palladium(II) complexes derived from N,N-diphenylacetamide-based thio/selenoethers have been developed, showcasing efficacy as catalysts for C-C and C-O coupling reactions. The generated complexes have contributed to the field of organic synthesis by facilitating efficient coupling reactions, essential for constructing complex organic molecules (Singh & Singh, 2017).
Pharmacological Assessments
Novel acetamide derivatives have been synthesized and evaluated for their pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies underscore the importance of structural modification in enhancing the therapeutic potential of compounds (Rani et al., 2016).
Glutaminase Inhibition for Cancer Therapy
The compound has served as a precursor in the design and synthesis of BPTES analogs, which are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). This inhibition is pivotal in cancer therapy, as it targets cancer cell metabolism by blocking a critical enzyme required for glutamine utilization, showing promise in attenuating the growth of cancer cells (Shukla et al., 2012).
Antimicrobial Activity
Research into novel dipeptide derivatives attached to a triazole-pyridine moiety, which include the compound , has shown promising antimicrobial activities. Such compounds expand the arsenal of antimicrobial agents, potentially offering new treatments for infections resistant to current antibiotics (Abdel-Ghany et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar thiazole structures have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25BrN2OS/c31-24-17-15-23(16-18-24)28-29(25-13-7-8-14-26(25)33-28)35-20-19-32-30(34)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,27,33H,19-20H2,(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWUCMXXWPEVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCSC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2,2-diphenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2916564.png)

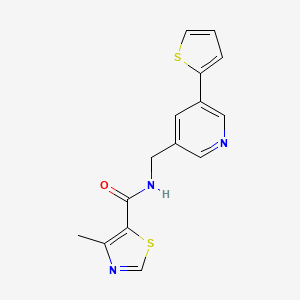

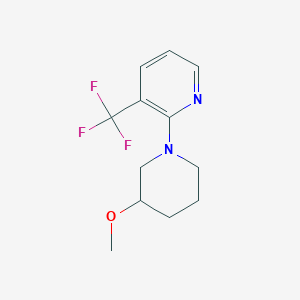
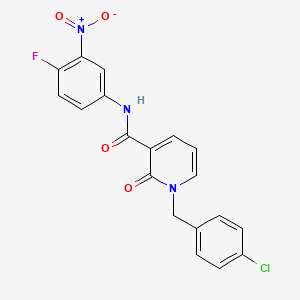
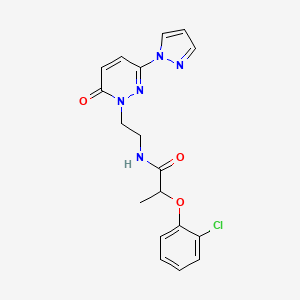

![2-chloro-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]acetamide](/img/structure/B2916577.png)
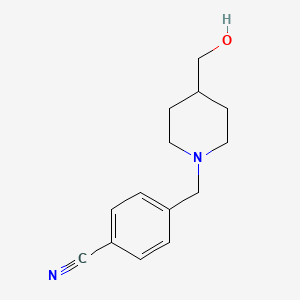
![2-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2916581.png)
![2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2916583.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2916584.png)
